3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

Medicinal Chemistry Click Chemistry Covalent Inhibitor Design

Fragment libraries often fail due to excessive H-bond donors limiting membrane permeability. This compound solves that: zero HBD, predicted LogD 0.53, MW 189.60-fully Rule-of-Three compliant for FBDD. The chloromethyl group enables nucleophilic substitution & CuAAC click chemistry for rapid elaboration into PROTAC linkers or fluorescent probes. The 1,2,4-oxadiazole core resists hydrolytic metabolism, unlike ester/amide analogs. Sourced from ChemBridge screening collection #4032295. Supplied at ≥95% purity with global shipping.

Molecular Formula C6H8ClN3O2
Molecular Weight 189.6 g/mol
CAS No. 1185320-35-7
Cat. No. B1521164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide
CAS1185320-35-7
Molecular FormulaC6H8ClN3O2
Molecular Weight189.6 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=NC(=NO1)CCl
InChIInChI=1S/C6H8ClN3O2/c1-10(2)6(11)5-8-4(3-7)9-12-5/h3H2,1-2H3
InChIKeyKNJWLFRSGWXJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide (CAS 1185320-35-7): Structural Identity and Procurement-Relevant Classification


3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide (CAS 1185320-35-7) is a heterocyclic small molecule (MW 189.60, formula C₆H₈ClN₃O₂) comprising a 1,2,4-oxadiazole core substituted at the 3-position with a chloromethyl group and at the 5-position with an N,N-dimethyl carboxamide moiety [1]. It is catalogued by ChemBridge Corporation as screening compound #4032295 and is commercially available at ≥95% purity from multiple vendors [2]. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry owing to its bioisosteric relationship with ester and amide functionalities, conferring enhanced metabolic stability [3]. The compound occupies a physicochemical space consistent with fragment-based and lead-like screening libraries (MW <300, cLogP <3, H-bond donors <3) .

Chloromethyl handle enables nucleophilic substitution and click chemistry derivatization; absent in aminomethyl and methyl analogs.
Zero H-bond donor amide (N,N-dimethyl) may support passive membrane permeability profile compared to primary/secondary amide congeners.
Fragment-like physicochemical space aligns with Rule-of-Three criteria for fragment-based screening library assembly.
1,2,4-oxadiazole core reported class-level metabolic stability context; recognized bioisostere for ester/amide functionalities.

Why 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide Cannot Be Interchanged with Its Closest Structural Analogs


Generic substitution among 1,2,4-oxadiazole-5-carboxamide congeners is scientifically inadvisable because minor structural variations at the 3-chloromethyl and 5-carboxamide positions produce functionally non-equivalent molecules. The chloromethyl group provides a reactive electrophilic handle for nucleophilic substitution and click chemistry derivatization that is absent in the corresponding aminomethyl (CAS 1119449-52-3) and methyl (CAS 40019-56-5) analogs [1]. The N,N-dimethyl tertiary carboxamide eliminates hydrogen bond donation capability—a feature that distinguishes it from the primary amide (CAS 25977-21-3, 2 H-bond donors) and N-methyl secondary amide (CAS 1123169-42-5, 1 H-bond donor) analogs, directly impacting membrane permeability, solubility, and target engagement profiles [2]. Experimental evidence demonstrates that hydrogen bond acceptor and donor strength variations among oxadiazole isomers produce significant differences in physical and pharmaceutical properties, including metabolic stability and hERG inhibition [2][3].

This compound
Closest analogs
Interchangeability risk
Chloromethyl electrophilic handle for SN2/click chemistry
Aminomethyl (nucleophilic) and methyl (inert) analogs; no electrophilic derivatization possible
Functional reactivity pathway lost; covalent probe and late-stage diversification strategies may not transfer
Zero H-bond donor N,N-dimethyl carboxamide
Primary amide (2 HBD) and N-methyl amide (1 HBD) analogs alter H-bond network
Permeability and target engagement profiles may differ; direct substitution may require experimental validation

Quantitative Differentiation Evidence for 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide Against Closest Analogs


Chloromethyl Electrophilic Handle Enables Nucleophilic Substitution and Click Chemistry Derivatization Absent in Aminomethyl and Methyl Analogs

The chloromethyl group at the 3-position of the oxadiazole ring serves as a reactive electrophilic center for SN2-type nucleophilic substitution, enabling facile conversion to azidomethyl, aminomethyl, thiomethyl, and triazolylmethyl derivatives. This reactivity is demonstrated in the one-pot CuAAC (copper-catalyzed azide-alkyne cycloaddition) synthesis of (1H-1,2,3-triazol-1-yl)methyl-1,2,4-oxadiazoles, where chloromethyl-1,2,4-oxadiazole precursors undergo sequential azide substitution followed by click reaction with alkynes [1]. The electron-withdrawing nature of the oxadiazole ring enhances the electrophilicity of the chloromethyl carbon, accelerating nucleophilic displacement relative to non-heterocyclic alkyl chlorides . In contrast, the aminomethyl analog (CAS 1119449-52-3) and the 3-methyl analog (CAS 40019-56-5) lack this electrophilic reactivity, fundamentally precluding the same derivatization pathways [1].

Chloromethyl Reactivity
Class-level inference
This compound Chloromethyl –CH₂Cl: reactive electrophile, undergoes SN2, CuAAC with yields 42–88%
Analogs Aminomethyl –CH₂NH₂: nucleophilic, not electrophilic; Methyl –CH₃: inert under same conditions
Enables covalent probe design and late-stage diversification not accessible with comparator analogs
Class-level data from chloromethyl-oxadiazole CuAAC studies; target-specific yields to verify
Medicinal Chemistry Click Chemistry Covalent Inhibitor Design Building Block Derivatization

Tertiary N,N-Dimethyl Carboxamide (Zero H-Bond Donors) Differentiates from Primary and Secondary Amide Analogs in Permeability-Relevant Physicochemical Profile

The target compound bears an N,N-dimethyl tertiary carboxamide at the 5-position of the oxadiazole ring, which possesses zero hydrogen bond donor (HBD) capacity. This contrasts with the primary amide analog 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxamide (CAS 25977-21-3, 2 HBDs) and the N-methyl secondary amide analog (CAS 1123169-42-5, 1 HBD). Hydrogen bond donor count is a critical determinant of passive membrane permeability: each additional HBD is estimated to reduce permeability by approximately one log unit in Caco-2 and PAMPA models [1][2]. The systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs demonstrated that hydrogen bond acceptor and donor strength variations drive significant differences in solubility, lipophilicity, metabolic stability, and hERG inhibition [1]. While no direct PAMPA or Caco-2 data exist for this specific compound, the predicted LogD (pH 7.4) of 0.53, combined with zero HBDs, positions this compound favorably for passive membrane permeation relative to its HBD-bearing analogs [3].

H-Bond Donor Profile
Supporting evidence
This compound 0 HBD · predicted LogD 0.53 · N,N-dimethyl carboxamide eliminates H-bond donation
Analogs Primary amide: 2 HBD · N-methyl amide: 1 HBD · each additional HBD may reduce Caco-2 Papp ~0.5–1 log unit
Zero HBD profile may support higher passive membrane permeability vs. HBD-bearing congeners
Predicted LogD from ChemBase; no direct Caco-2/PAMPA data for this compound
Drug Design ADME Hydrogen Bonding Membrane Permeability

Fragment-Like Molecular Weight (189.60 Da) and Predicted LogD (0.53) Comply with Rule-of-Three Criteria for Fragment-Based Drug Discovery

The target compound has a molecular weight of 189.60 Da and a predicted LogD of 0.53, placing it within the Astex Rule-of-Three guidelines for fragment-based screening libraries (MW <300, cLogP <3, HBD ≤3, HBA ≤3) [1][2]. The compound has 3 hydrogen bond acceptors and 0 hydrogen bond donors, also compliant. In comparison, the primary amide analog (CAS 25977-21-3, MW 161.55) is lighter but possesses 2 HBDs, introducing additional polarity that may limit permeability. The N-methyl analog (CAS 1123169-42-5, MW 175.57) has intermediate properties. The aminomethyl analog (CAS 1119449-52-3, MW 170.17) introduces a basic amine (pKa ~9–10) with 1 HBD and 1 additional HBA, substantially altering its ionization state at physiological pH relative to the neutral chloromethyl compound [3]. The balanced LogD of 0.53 predicts adequate aqueous solubility for biochemical assay conditions while retaining sufficient lipophilicity for passive membrane permeation, a balance that is empirically optimized in fragment library design [1].

Fragment Compliance
Supporting evidence
MW 189.60 · LogD 0.53 · HBA 3 · HBD 0
Rule-of-Three compliant
Meets fragment-based screening library criteria; zero HBD differentiates from primary/secondary amide analogs
Predicted properties; experimental confirmation recommended
Fragment-Based Drug Discovery Rule of Three Lead-Like Properties Physicochemical Profiling

1,2,4-Oxadiazole Core Confers Documented Metabolic Stability Advantage as a Validated Bioisostere of Ester and Amide Functionalities

The 1,2,4-oxadiazole heterocycle has been extensively validated as a metabolically stable bioisostere for ester and amide functionalities in medicinal chemistry [1][2]. A systematic comparison of 1,2,4- versus 1,3,4-oxadiazole matched pairs revealed significant differences in metabolic stability, hERG inhibition, and aqueous solubility between the two regioisomeric forms [3]. The 1,2,4-oxadiazole core demonstrates superior resistance to hydrolytic metabolism compared to ester analogs while maintaining similar hydrogen bond acceptor capacity [1]. In specific applications, 1,2,4-oxadiazole-bearing pyrazoles have been shown to afford high metabolic stability as modulators of store-operated calcium entry [4], and 1,2,4-oxadiazole EthR inhibitors demonstrated high metabolic stability in vitro, though requiring further pharmacokinetic optimization for in vivo exposure [5]. While these data derive from structurally distinct 1,2,4-oxadiazole derivatives rather than the target compound itself, the metabolic stability advantage is a class-level property of the 1,2,4-oxadiazole core that distinguishes it from ester-based analogs and from the less stable 1,2,3-oxadiazole isomer [1].

Metabolic Stability Core
Class-level inference
1,2,4-oxadiazole core reported to resist hydrolytic metabolism vs. esters; distinct profile from 1,3,4-oxadiazole regioisomer.
Supports scaffold selection for programs requiring hydrolytic stability; bioisosteric replacement context.
No compound-specific microsomal stability data; class-level attribution from published isomer comparisons
Metabolic Stability Bioisosterism Scaffold Selection Lead Optimization

ChemBridge Library Provenance Links Compound to Validated Screening Collection That Has Yielded Proteasome and Kinase Inhibitor Hits

This compound (ChemBridge catalog #4032295) belongs to the ChemBridge screening collection, a commercially validated library of over 1,000,000 compounds that has been successfully employed in numerous high-throughput screening campaigns yielding confirmed hits . Notably, screening of the 50,000-compound ChemBridge library identified oxadiazole-isopropylamide 1 (PI-1833) as a chymotrypsin-like (CT-L) proteasome inhibitor with IC₅₀ = 0.60 μM, which was subsequently optimized to compound 11ad (PI-1840) with CT-L IC₅₀ = 27 nM [1]. Virtual screening of the ChemBridge database combined with experimental testing of 300 purchased compounds identified 1,2,4-oxadiazole derivatives as non-covalent human 20S proteasome inhibitors, yielding compound 4h with Kᵢ = 26.1 nM against CT-L activity [2]. Additionally, 1,2,4-oxadiazole-5-carboxamide derivatives from ChemBridge have been developed as selective GSK-3β kinase inhibitors with IC₅₀ values of 0.35–0.41 μM [3] and as mTOR inhibitors with nanomolar antiproliferative activity [4]. While these data do not directly report activity for the target compound, they establish that ChemBridge-sourced 1,2,4-oxadiazole-5-carboxamides are a productive chemotype for hit discovery across multiple target classes [1][2][3][4].

Screening Library Provenance
Supporting evidence
ChemBridge 1,2,4-oxadiazole-5-carboxamide chemotype yielded hits: GSK-3β IC₅₀ 0.35–0.41 µM, mTOR nM, proteasome CT-L Kᵢ 26.1 nM.
Reported chemotype precedent across kinase and proteasome target classes; supports hit-finding utility.
No activity data for this specific compound; library-provenance context only
High-Throughput Screening ChemBridge Library Proteasome Inhibition Hit Identification

Validated Application Scenarios for 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery: A Rule-of-Three-Compliant Starting Point with Zero H-Bond Donors for Permeability-Conscious Screening Libraries

With MW 189.60 Da, predicted LogD 0.53, 3 HBA, and 0 HBD, this compound is fully Rule-of-Three compliant and ideally suited for fragment-based drug discovery (FBDD) campaigns [1]. The absence of hydrogen bond donors differentiates it from primary and secondary amide analogs and predicts superior passive membrane permeability, a critical advantage for fragment libraries targeting intracellular proteins [2]. The balanced LogD of 0.53 ensures adequate aqueous solubility for biochemical screening at typical fragment concentrations (0.1–1 mM) while retaining sufficient lipophilicity for ligand efficiency optimization during fragment growth [1]. Procurement for fragment library assembly should prioritize this compound over the HBD-bearing primary amide (CAS 25977-21-3) and N-methyl (CAS 1123169-42-5) analogs when permeability is a screening cascade criterion.

Covalent Probe and PROTAC Design: Chloromethyl Electrophilic Warhead Enables Targeted Covalent Modification and Click Chemistry Conjugation

The chloromethyl group at the 3-position provides a reactive electrophilic center for covalent inhibitor design. Through sequential nucleophilic substitution with sodium azide followed by CuAAC click reaction with functionalized alkynes, this compound can be rapidly elaborated into triazole-containing bifunctional molecules suitable for PROTAC (proteolysis-targeting chimera) linker attachment or fluorescent probe conjugation [3]. This reactivity is absent in the aminomethyl (CAS 1119449-52-3) and 3-methyl (CAS 40019-56-5) analogs, making the target compound the uniquely suitable choice among this analog series for covalent derivatization workflows [3]. The electron-withdrawing oxadiazole ring further activates the chloromethyl group toward SN2 displacement, a class-level property documented across chloromethyl-oxadiazole derivatives .

Kinase and Proteasome Inhibitor Hit Expansion: Leveraging Validated ChemBridge 1,2,4-Oxadiazole-5-Carboxamide Chemotype Precedence

The ChemBridge 1,2,4-oxadiazole-5-carboxamide scaffold has a documented track record of yielding confirmed hits against clinically relevant targets: GSK-3β kinase (IC₅₀ 0.35–0.41 μM) [4], mTOR kinase (nanomolar IC₅₀ values, MDA-MB-231 antiproliferative activity) [5], and the human 20S proteasome CT-L subunit (Kᵢ = 26.1 nM for optimized analog 4h) [6]. Researchers executing kinase inhibitor or proteasome inhibitor screening campaigns should include this compound as a structurally distinct chemotype within their 1,2,4-oxadiazole-5-carboxamide subset, as its N,N-dimethyl substitution pattern may confer selectivity advantages over the isopropylamide and aryl-substituted analogs that dominate the published literature.

Metabolic Stability-Focused Lead Optimization: 1,2,4-Oxadiazole Bioisosteric Replacement of Labile Ester Functionalities

The 1,2,4-oxadiazole core is an established bioisostere for metabolically labile ester and amide groups, conferring enhanced resistance to hydrolytic metabolism while preserving hydrogen bond acceptor capacity [7][8]. Medicinal chemistry programs encountering esterase-mediated clearance of lead compounds should evaluate this compound as a building block for bioisosteric replacement strategies. The systematic differences between 1,2,4- and 1,3,4-oxadiazole regioisomers in metabolic stability, hERG inhibition, and solubility [8] underscore the importance of procuring the correct regioisomer; the 1,2,4-oxadiazole core in this compound offers a distinct metabolic profile from its 1,3,4 counterpart that may be advantageous in specific chemotypes.

Application
Selection Property
Validation Focus
Fragment-based screening library assembly
Zero H-bond donor N,N-dimethyl carboxamide
Rule-of-Three permeability model review
Covalent probe and PROTAC synthesis
Chloromethyl electrophilic handle
CuAAC derivatization reactivity review
Kinase and proteasome screening campaigns
ChemBridge 1,2,4-oxadiazole-5-carboxamide chemotype
Historical target-class hit rate review
Metabolic stability bioisosteric replacement
1,2,4-oxadiazole core metabolic profile
Class-level hydrolytic stability context review
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